Glycidamide
Overview
Description
Glycidamide is an organic compound with the chemical formula C₃H₅NO₂. It is a colorless oil that contains both amide and epoxide functional groups. This compound is a bioactive metabolite of acrylonitrile and acrylamide, known for its potential toxicity and carcinogenic properties . It is a chiral molecule and is considered a reactive epoxide metabolite .
Mechanism of Action
Target of Action
Glycidamide, also known as Oxirane-2-carboxamide, is a bioactive metabolite of acrylamide . It primarily targets DNA and proteins within cells . It is more reactive towards DNA than acrylamide, forming several DNA adducts . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine (or N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (or N3-GA-Ade) .
Mode of Action
this compound interacts with its targets by covalent binding . It is a reactive epoxide metabolite from acrylamide and can react with nucleophiles, resulting in covalent binding of the electrophile . This interaction leads to mutations in the DNA .
Biochemical Pathways
this compound is formed from acrylamide through an oxidation process catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . It is considered to represent the route underlying the genotoxicity and carcinogenicity of acrylamide . The reaction of this compound and glutathione represents a detoxification pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its formation from acrylamide by the enzyme CYP2E1 . It has a biological half-life of 5 hours
Result of Action
The molecular and cellular effects of this compound’s action include genotoxicity and potential carcinogenicity . It promotes the growth of certain cancer cells, such as prostate cancer cells, by changing the protein expression of cell cycle regulators and Epithelial-to-Mesenchymal Transition (EMT)-Associated Proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that dietary factors can contribute to acrylamide/glycidamide metabolism .
Biochemical Analysis
Biochemical Properties
Glycidamide is a reactive epoxide metabolite from acrylamide . It can react with nucleophiles, resulting in covalent binding of the electrophile . This property allows this compound to interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with DNA to form adducts . It is more reactive toward DNA than acrylamide . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine and N3-(2-carbamoyl-2-hydroxyethyl)adenine .
Cellular Effects
This compound has been found to inhibit the sodium/potassium ATPase protein present in the plasma membrane of nerve cells . This inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium, causing depolarization of the nerve membrane . This compound’s interaction with DNA can cause mutations, indicating its potential genotoxic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms from acrylamide through the oxidation process, catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . This compound can bind covalently with DNA, forming adducts . This binding can lead to changes in gene expression and potentially cause mutations .
Temporal Effects in Laboratory Settings
It is known that this compound-DNA adduct formation is more pronounced than acrylamide-DNA adduct formation at all doses tested .
Dosage Effects in Animal Models
It is known that this compound is more mutagenic than acrylamide at any given dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It forms from acrylamide, which is generated by the pyrolysis of proteins rich in asparagine . The oxidation of acrylamide, catalyzed by the enzyme CYP2E1, gives this compound . This compound can be detoxified through diverse pathways such as the formation of this compound-glutathione conjugates .
Transport and Distribution
It is known that this compound can react with various biomolecules, indicating that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that this compound inhibits the sodium/potassium ATPase protein present in the plasma membrane of nerve cells , suggesting that it may localize to the plasma membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidamide can be synthesized through the action of hydrogen peroxide on acrylonitrile derivatives . Another method involves the oxidation of acrylamide, catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . This process is significant in the context of food safety, as acrylamide is generated by the pyrolysis of proteins rich in asparagine during food processing .
Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of acrylamide. The use of unsaturated fatty acids during food processing can increase the amount of this compound formed . This is particularly relevant in the production of fried and baked goods, where acrylamide formation is a concern .
Chemical Reactions Analysis
Types of Reactions: Glycidamide undergoes several types of chemical reactions, including:
Oxidation: this compound is formed through the oxidation of acrylamide.
Substitution: It reacts with nucleophiles, resulting in covalent binding of the electrophile.
Adduct Formation: this compound reacts with DNA and hemoglobin to form adducts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in the synthesis of this compound from acrylonitrile derivatives.
Enzymes: Cytochrome P450 2E1 (CYP2E1) catalyzes the oxidation of acrylamide to this compound.
Major Products Formed:
Scientific Research Applications
Glycidamide has several scientific research applications, including:
Mutagenesis Studies: this compound is used to study mutagenesis in yeast and other model organisms.
Carcinogenicity Research: It is utilized in research to understand the carcinogenic effects of acrylamide and its metabolites.
Toxicology: this compound is studied for its toxicological effects, including its ability to form DNA and hemoglobin adducts.
Comparison with Similar Compounds
- Acrylamide
- Other Epoxides
Glycidamide’s unique reactivity and mutagenic properties make it a compound of significant interest in toxicology and carcinogenicity research.
Properties
IUPAC Name |
oxirane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031374 | |
Record name | Glycidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/. | |
Record name | Glycidamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5694-00-8 | |
Record name | Glycidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-EPOXYPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycidamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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